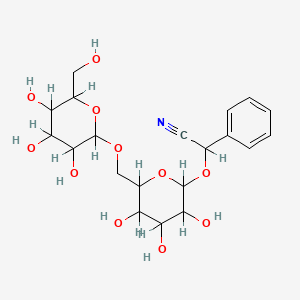

Benzeneacetonitrile, alpha-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-

Description

Properties

CAS No. |

51371-34-7 |

|---|---|

Molecular Formula |

C20H27NO11 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

2-phenyl-2-[(2R,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile |

InChI |

InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2/t10?,11?,12?,13-,14-,15?,16?,17?,18?,19-,20-/m1/s1 |

InChI Key |

XUCIJNAGGSZNQT-TUOMJYDBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |

melting_point |

223-226 °C |

Other CAS No. |

29883-15-6 |

physical_description |

Solid |

Pictograms |

Irritant |

solubility |

VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL |

Synonyms |

Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |

Origin of Product |

United States |

Occurrence and Distribution of D Amygdalin in Biological Systems

Botanical Sources and Distribution within the Plant Kingdom

D-Amygdalin is widely distributed across numerous plant families, with a significant concentration observed in species belonging to the Rosaceae family.

The Prunus genus, a prominent member of the Rosaceae family, is a primary reservoir for D-Amygdalin. This includes a variety of stone fruits and their seeds. Bitter almonds (Prunus dulcis var. amara) are historically recognized as a rich source of D-Amygdalin wikipedia.orgfrontiersin.orgt3db.caoup.com. Other significant sources within the Prunus genus include:

Apricots (Prunus armeniaca) : Apricot kernels are particularly noted for their high D-Amygdalin content wikipedia.orgwjpls.orgresearchgate.netmdpi.comuobaghdad.edu.iq.

Peaches (Prunus persica) : The seeds and kernels of peaches contain substantial amounts of D-Amygdalin wikipedia.orgjournal-of-agroalimentary.roscienceasia.orgwjpls.orgjst.go.jpresearchgate.netnih.govresearchgate.net.

Plums (Prunus domestica) : Plum seeds also exhibit considerable D-Amygdalin levels, with variations observed among different varieties wikipedia.orgscienceasia.orgwjpls.orgjst.go.jpresearchgate.net.

Cherries (Prunus avium, Prunus serotina) : Seeds from various cherry species contain D-Amygdalin, though often in lower concentrations compared to apricots or bitter almonds wikipedia.orgscienceasia.orgwjpls.orgjst.go.jpresearchgate.net.

Apples (Malus domestica) : The seeds of apples are another notable source of this compound wikipedia.orgwjpls.orgjst.go.jpresearchgate.netresearchgate.netredalyc.org.

Beyond these well-known sources, D-Amygdalin has also been identified in other Prunus species, such as Prunus sibirica researchgate.net. The accumulation of D-Amygdalin within the Rosaceae family is a well-documented phenomenon, contributing to the characteristic bitter taste in the seeds of many of these species oup.comashs.org.

While the Rosaceae family is a major source, D-Amygdalin has also been detected in plants from other botanical families:

Euphorbiaceae : Cassava (Manihot esculenta), also known as manioc or yuca, is a significant crop that contains cyanogenic glycosides, including linamarin, lotaustralin, and D-Amygdalin, particularly in its leaves, stem, and root researchgate.netinchem.orgmpi.govt.nznih.govresearchgate.netresearchgate.netcdnsciencepub.com.

Poaceae (Grasses) : Sorghum (Sorghum bicolor) is known to contain dhurrin (B190987), another cyanogenic glycoside, and some studies suggest the presence of D-Amygdalin as well, though this is less consistently reported than for dhurrin jst.go.jpresearchgate.netinchem.org.

Other Families : D-Amygdalin has also been reported in flaxseed (Linum usitatissimum), lima beans (Phaseolus lunatus), and species within the Passiflora genus researchgate.netinchem.orgmpi.govt.nzebi.ac.uk.

Table 1: D-Amygdalin Content in Various Plant Sources

| Plant Species | Common Name | Plant Part | Reported D-Amygdalin Content (approximate) | Citation(s) |

| Prunus dulcis var. amara | Bitter Almond | Seeds/Kernels | 33–54 g/kg | wikipedia.org |

| Prunus armeniaca | Apricot | Kernels/Seeds | 14 g/kg; up to 6% (60 g/kg) | wikipedia.orgresearchgate.netmdpi.com |

| Prunus persica | Peach | Seeds/Kernels | 6.8 g/kg | wikipedia.orgresearchgate.net |

| Prunus domestica | Plum | Seeds/Kernels | 4–17.5 g/kg | wikipedia.orgresearchgate.net |

| Malus domestica | Apple | Seeds | 3 g/kg; 2.28 mg/g (22.8 g/kg) | wikipedia.orgresearchgate.netredalyc.org |

| Prunus serotina | Black Cherry | Seeds/Kernels | 2.7 g/kg | researchgate.netresearchgate.net |

| Prunus salicina | Japanese Plum | Seeds/Kernels | 17.5 g/kg (green plum) | researchgate.netresearchgate.net |

| Prunus sibirica | Siberian Apricot | Seeds | 0.051%–5.314% (0.51–53.14 g/kg) | researchgate.net |

| Manihot esculenta | Cassava | Leaves, Stem, Root | Present (specific quantitative data varies) | researchgate.net |

| Sorghum bicolor | Sorghum | Seeds | Reported presence | researchgate.net |

Note: Content values can vary significantly based on cultivar, geographical location, and environmental conditions.

Quantitative Variation of D-Amygdalin Content Across Plant Tissues and Developmental Stages

The concentration of D-Amygdalin within a plant is not uniform; it varies considerably depending on the plant tissue and its developmental stage.

Generally, D-Amygdalin is found in highest concentrations within the seeds and kernels of fruits wikipedia.orgnih.govjournal-of-agroalimentary.roscienceasia.orgwjpls.orgjst.go.jpt3db.caoup.comresearchgate.netuobaghdad.edu.iqnih.govredalyc.orgebi.ac.ukresearchgate.net. Studies have shown that seeds and kernels contain significantly higher levels of D-Amygdalin compared to other plant parts such as pulps, roots, shoots, or leaves scienceasia.orgnih.gov. For instance, in peach seeds, the endocarp (inner shell) and seed itself typically exhibit higher D-Amygdalin content than the mesocarp (flesh) journal-of-agroalimentary.ronih.gov.

The accumulation of D-Amygdalin also changes throughout the plant's life cycle. Research indicates that D-Amygdalin content often increases during the fruit development stages, particularly as the fruit grows and matures journal-of-agroalimentary.ronih.govnih.govresearchgate.net. In apricot kernels, for example, there is a dynamic shift where the precursor prunasin (B192207) is dominant in early development, followed by a significant increase in D-Amygdalin as the kernel matures, eventually becoming the predominant cyanogenic glycoside mdpi.com. Similarly, peach seed D-Amygdalin levels tend to rise until the fruit enlargement stage and then either stabilize or slightly decrease during ripening nih.govresearchgate.net. In almond seeds, D-Amygdalin accumulates in developing kernels publish.csiro.au. In contrast, the content in leaves may show a single peak, increasing during mid-season and then declining towards autumn scienceasia.org.

Water availability can also influence D-Amygdalin levels. For example, water has been observed to regulate D-Amygdalin synthesis during seed germination in almonds, potentially by activating synthesis genes and mitigating the inhibitory effects of the compound on germination nih.gov.

Genetic and Environmental Factors Influencing D-Amygdalin Accumulation in Plants

Several factors, both genetic and environmental, significantly influence the biosynthesis and accumulation of D-Amygdalin in plants.

Genetic Factors : The inherent genetic makeup of a plant plays a crucial role in determining its D-Amygdalin content. Differences in germplasm resources and specific genotypes contribute to the wide variation observed across plant species and even within cultivars of the same species frontiersin.orgresearchgate.netashs.orgnih.gov. For instance, in almonds (Prunus dulcis), a recessive gene known as "Sweet kernal" (Sk) is responsible for significantly lower D-Amygdalin levels in non-bitter varieties compared to bitter ones wikipedia.orgoup.com. The biosynthesis pathway involves key enzymes from the cytochrome P450 (CYP) family (e.g., CYP79D16, CYP71AN24) and UDP-glucosyltransferase (UGT) families, which catalyze specific steps in the conversion of phenylalanine to D-Amygdalin frontiersin.orgoup.compublish.csiro.aufrontiersin.org. The differential expression or activity of these enzymes, such as UGT85A19 in almonds, is linked to bitterness and higher D-Amygdalin accumulation publish.csiro.au. Furthermore, the genetic control of bitterness in apricots is directly correlated with D-Amygdalin content mdpi.com.

D Amygdalin Biosynthesis in Plants

Precursor Amino Acids and Initial Enzymatic Transformations

The biosynthesis of D-Amygdalin, like many other aromatic cyanogenic glycosides, commences with the amino acid L-phenylalanine (Phe) nih.govnih.govwikipedia.orgfrontiersin.orgmdpi.complantae.orgresearchgate.net. L-phenylalanine serves as the fundamental building block from which the aglycone, mandelonitrile (B1675950), is eventually derived nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net. The initial steps of this pathway are critical and involve the enzymatic transformation of L-phenylalanine into an aldoxime intermediate, specifically phenylacetaldoxime nih.govwikipedia.orgplantae.org. This conversion is a complex process that begins with the N-hydroxylation of the amino acid nih.govplantae.orgnih.gov.

Role of Cytochrome P450 Enzymes (CYP79 and CYP71 families) in D-Amygdalin Biosynthetic Pathway

The conversion of L-phenylalanine to mandelonitrile is orchestrated by a sequential action of two distinct families of Cytochrome P450 (CYP) enzymes: CYP79 and CYP71 nih.govnih.govmdpi.complantae.orgresearchgate.netresearchgate.netresearchgate.netmaxapress.comuq.edu.au.

Following the formation of phenylacetaldoxime, enzymes from the CYP71 family, exemplified by PdCYP71AN24 in almond, catalyze the subsequent transformation into mandelonitrile nih.govnih.govwikipedia.orgfrontiersin.orgmdpi.complantae.orgresearchgate.net. This process involves the rearrangement of the E-oxime to a Z-oxime, followed by dehydration and C-hydroxylation, ultimately producing the α-hydroxynitrile, mandelonitrile nih.govwikipedia.orgbiorxiv.org.

Glucosylation Steps Catalyzed by UDP-Glucosyltransferases (UGTs)

Once mandelonitrile is synthesized, it undergoes glycosylation, a process mediated by UDP-glucosyltransferases (UGTs) nih.govnih.govfrontiersin.orgmdpi.complantae.orgresearchgate.netresearchgate.netnih.govresearchgate.netuq.edu.auresearchgate.net. UGTs are a large superfamily of enzymes that transfer glycosyl moieties, typically from activated sugar donors like UDP-glucose, to various acceptor molecules, including small organic compounds researchgate.net. These glycosylation steps are essential for stabilizing the reactive cyanohydrin intermediate and for forming the final cyanogenic glycoside nih.govresearchgate.net.

Formation of Mandelonitrile Glucoside (Prunasin)

The first glucosylation event involves the attachment of a glucose molecule to the α-hydroxyl group of mandelonitrile. This reaction yields the monoglucoside, prunasin (B192207) (also known as D-mandelonitrile-β-D-glucoside) wikipedia.orgplantae.orgresearchgate.net. In almond, this step is catalyzed by UGTs such as UGT85A19 (also referred to as UGT1) nih.govwikipedia.orgfrontiersin.orgmdpi.comresearchgate.netmaxapress.com and potentially PdUGT94AF3 nih.govresearchgate.net. Prunasin is a common intermediate and is found in various plant tissues, including the vegetative parts of almond trees nih.govwikipedia.org.

Subsequent Glycosylation to D-Amygdalin

Following the formation of prunasin, a second glucosylation step occurs to produce the diglucoside, D-Amygdalin nih.govwikipedia.orgfrontiersin.orgplantae.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. In this process, an additional glucose molecule is attached to the 6'-hydroxyl group of prunasin, forming a gentiobiose moiety researchgate.net. Enzymes identified as responsible for this second glycosylation in almond include PdUGT94AF1 and PdUGT94AF2 nih.govresearchgate.net, although other UGTs have also been implicated frontiersin.orgresearchgate.net. D-Amygdalin is particularly abundant in the kernels of bitter almond varieties nih.govwikipedia.orgmdpi.com.

Evolutionary Conservation of Cyanogenic Glycoside Biosynthetic Pathways

The biochemical pathway for cyanogenic glycoside biosynthesis is remarkably conserved across diverse plant lineages, including monocots, dicots, gymnosperms, and even ferns nih.govnih.govbiorxiv.orgresearchgate.netresearchgate.net. This conservation underscores the ancient evolutionary origin of cyanogenesis as a vital defense strategy against herbivores and pathogens researchgate.netresearchgate.net. The core enzymatic machinery, comprising specific CYP families (CYP79, CYP71) and UGTs, has been identified in various species, indicating a shared evolutionary history for this metabolic pathway nih.govnih.govnih.govbiorxiv.orgresearchgate.net. For instance, the fundamental steps involving amino acid conversion to oximes and then to cyanohydrins, followed by glycosylation, are broadly similar whether in sorghum, cassava, or Prunus species nih.govnih.govplantae.orgnih.gov. Even in gymnosperms like Taxus baccata, CYP79 enzymes have been found to participate in cyanogenic glycoside synthesis nih.gov, and ferns, the oldest plant group known to synthesize CNGs, utilize conserved mechanisms, though specific enzymes may differ biorxiv.org. This widespread conservation highlights the adaptive advantage conferred by cyanogenesis throughout plant evolution researchgate.netresearchgate.net.

Compound List

D-Amygdalin

L-phenylalanine

Phenylacetaldoxime

Mandelonitrile

Prunasin

UDP-glucose

Gentiobiose

Enzymatic Hydrolysis and Cyanogenesis of D Amygdalin

Mechanism of D-Amygdalin Hydrolysis

The enzymatic hydrolysis of D-amygdalin is a multi-step pathway that sequentially cleaves the sugar moieties and the cyanohydrin aglycone. This process can be broadly divided into three main stages, each catalyzed by specific enzymes whiterose.ac.uknih.govfortunejournals.comnih.govredalyc.org.

Key Enzymes Involved in D-Amygdalin Degradation

The degradation of D-amygdalin relies on a cascade of enzymes, primarily β-glucosidases and hydroxynitrile lyases, which are often stored separately from the glycoside within plant tissues nih.govmdpi.comumm.ac.id.

β-Glucosidases (e.g., Amygdalin (B1666031) Lyase, Prunasin (B192207) Lyase)

β-Glucosidases are central to the initial stages of D-amygdalin hydrolysis. These enzymes cleave the β-glycosidic bonds linking the sugar units to the aglycone.

Amygdalin Lyase (or Amygdalin Hydrolase): This enzyme catalyzes the first step, cleaving the gentiobiose moiety from D-amygdalin to produce prunasin and glucose whiterose.ac.uknih.govfortunejournals.comoup.commdpi.comfrontiersin.orgnih.govebi.ac.uk.

Prunasin Lyase (or Prunasin Hydrolase): Following the formation of prunasin, this enzyme acts on the monoglucoside, hydrolyzing it to release mandelonitrile (B1675950) and a second molecule of glucose whiterose.ac.uknih.govfortunejournals.comredalyc.orgoup.comfrontiersin.orgresearchgate.net.

Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are crucial for the final step of cyanogenesis, catalyzing the decomposition of the α-hydroxynitrile (cyanohydrin) intermediate.

Hydroxynitrile Lyase (HNL) / Mandelonitrile Lyase: These enzymes catalyze the breakdown of mandelonitrile into benzaldehyde (B42025) and hydrogen cyanide (HCN) nih.govwhiterose.ac.uknih.govfortunejournals.comnih.govoup.commdpi.comnih.govebi.ac.ukresearchgate.netacs.orgnih.govnih.govannualreviews.orgresearchgate.net. While this dissociation can occur spontaneously, especially at higher pH levels, HNLs accelerate the process nih.govwhiterose.ac.ukresearchgate.netnih.gov.

Table 1: Enzymatic Hydrolysis Pathway of D-Amygdalin

| Step | Enzyme(s) Involved | Substrate | Products | Key Conditions/Notes | Source(s) |

| 1 | Amygdalin Lyase (or Amygdalin hydrolase) | D-Amygdalin | Prunasin + Glucose | Optimal pH ~5.0-5.8; Optimal Temperature ~20-40°C | whiterose.ac.uknih.govfortunejournals.comredalyc.orgoup.commdpi.comfrontiersin.orgnih.govebi.ac.uk |

| 2 | Prunasin Lyase (or Prunasin hydrolase) | Prunasin | Mandelonitrile + Glucose | Optimal Temperature ~20-40°C | whiterose.ac.uknih.govfortunejournals.comredalyc.orgoup.comfrontiersin.orgresearchgate.net |

| 3 | Hydroxynitrile Lyase (HNL) / Mandelonitrile Lyase | Mandelonitrile | Benzaldehyde + Hydrogen Cyanide (HCN) | Optimal pH ~5.3-5.7 (for some HNLs); Optimal Temperature ~20-40°C; Can also occur spontaneously at pH > 5.0 | nih.govwhiterose.ac.uknih.govfortunejournals.comnih.govoup.commdpi.comnih.govebi.ac.ukresearchgate.netacs.orgnih.govnih.govannualreviews.orgresearchgate.netuniprot.org |

Factors Influencing D-Amygdalin Enzymatic Degradation

Several environmental and cellular factors significantly influence the rate and extent of D-amygdalin hydrolysis and subsequent cyanogenesis.

pH: The pH of the cellular environment plays a critical role. The initial hydrolysis of D-amygdalin to mandelonitrile is generally favored in slightly acidic conditions, typically between pH 5.0 and 5.8 whiterose.ac.uk. In contrast, the dissociation of mandelonitrile into benzaldehyde and HCN is accelerated in more alkaline conditions, with optimal activity observed around pH 10 whiterose.ac.uk. Some HNLs have reported optimal pH values in the slightly acidic range, such as 5.3-5.7 uniprot.org.

Temperature: Enzymatic activity is temperature-dependent. The enzymes involved in D-amygdalin degradation generally function optimally within a range of 20-40°C whiterose.ac.uk. Exposure to temperatures significantly above this range can lead to enzyme denaturation and loss of activity whiterose.ac.uk.

Maceration and Tissue Disruption: The physical integrity of plant tissues is paramount. D-amygdalin and its associated hydrolytic enzymes are typically compartmentalized within plant cells, preventing premature reactions nih.govmdpi.comumm.ac.id. Tissue damage, such as that caused by chewing, crushing, or grinding (maceration), is essential for bringing these separated components into contact, thereby initiating the cyanogenesis cascade nih.govmdpi.comwhiterose.ac.ukumm.ac.idannualreviews.orginchem.orgresearchjournal.co.inresearchgate.net.

Water Availability: Water is a necessary component for both enzymatic hydrolysis and the spontaneous dissociation of mandelonitrile nih.govoecd.org. Its presence facilitates the catalytic processes and the breakdown of the cyanohydrin intermediate.

Table 2: Factors Influencing D-Amygdalin Enzymatic Degradation

| Factor | Effect on Degradation | Details | Source(s) |

| pH | Significant impact; optimal conditions vary by step. | Hydrolysis of amygdalin to mandelonitrile favored in slightly acidic conditions (pH 5.0-5.8) whiterose.ac.uk. Dissociation of mandelonitrile to benzaldehyde and HCN proceeds rapidly in alkaline solution (pH 10) whiterose.ac.uk. HNL optimal pH can be around 5.3-5.7 uniprot.org. | whiterose.ac.ukuniprot.org |

| Temperature | Optimal range exists; higher temperatures can cause denaturation. | Enzymes generally act optimally at around 20-40°C whiterose.ac.uk. Enzymes can be destroyed at higher temperatures whiterose.ac.uk. | whiterose.ac.uk |

| Maceration/Tissue Disruption | Essential trigger for degradation. | Bringing cyanogenic glycosides into contact with hydrolytic enzymes is crucial. This occurs upon mechanical damage (chewing, crushing, maceration) nih.govmdpi.comwhiterose.ac.ukumm.ac.idannualreviews.orginchem.orgresearchjournal.co.inresearchgate.net. | nih.govmdpi.comwhiterose.ac.ukumm.ac.idannualreviews.orginchem.orgresearchjournal.co.inresearchgate.net |

| Water Availability | Facilitates hydrolysis and dissociation. | Water is necessary for enzymatic activity and the spontaneous dissociation of cyanohydrins nih.govoecd.org. | nih.govoecd.org |

Compartmentalization of D-Amygdalin and Hydrolytic Enzymes in Plant Tissues

To prevent autotoxicity, cyanogenic plants have evolved sophisticated mechanisms for compartmentalizing cyanogenic glycosides and their associated hydrolytic enzymes. D-amygdalin is typically stored within the vacuoles of plant cells umm.ac.id. The hydrolytic enzymes, such as β-glucosidases (amygdalin lyase, prunasin lyase) and hydroxynitrile lyases, are often located in different cellular compartments, such as the apoplastic space, cell walls, cytoplasm, vesicles, or chloroplasts mdpi.comumm.ac.id. This spatial separation ensures that cyanogenesis is triggered only upon cellular disruption, such as during herbivore attack or mechanical damage nih.govmdpi.comumm.ac.id.

Subsequent Dissociation of Cyanohydrins and Release of Hydrogen Cyanide

The final step in the cyanogenesis pathway of D-amygdalin involves the dissociation of mandelonitrile, the cyanohydrin intermediate. Mandelonitrile is an unstable compound that can break down into benzaldehyde and hydrogen cyanide (HCN) nih.govwhiterose.ac.ukresearchgate.netrsc.org. This dissociation can occur spontaneously, particularly in environments with a pH above 5.0 whiterose.ac.ukresearchgate.net. However, the process is significantly accelerated by the enzyme hydroxynitrile lyase (HNL) nih.govacs.orgnih.gov. The release of HCN is the primary cause of the toxicity associated with cyanogenic glycosides, as HCN interferes with cellular respiration by inhibiting cytochrome c oxidase nih.govresearchgate.netrsc.org.

Compound List:

D-Amygdalin

Prunasin

Glucose

Mandelonitrile

Benzaldehyde

Hydrogen Cyanide (HCN)

Amygdalin Lyase

Prunasin Lyase

Hydroxynitrile Lyase (HNL)

Molecular Mechanisms of D Amygdalin S Biological Activities: Insights from in Vitro and Animal Studies

Mechanistic Investigations of Anti-proliferative and Apoptotic Effects in Cellular Models

D-amygdalin has been shown to impede the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death, known as apoptosis. nih.gov The molecular machinery governing these processes involves the modulation of specific proteins that regulate cell division and the activation of pathways that lead to cellular demise.

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Key players in this process are cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The aberrant activity of these proteins is a hallmark of cancer, leading to uncontrolled cell proliferation.

In vitro studies have demonstrated that D-amygdalin can interfere with the progression of the cell cycle in several cancer cell lines. caldic.comfortunejournals.comcirclestar-chem.com For instance, in bladder cancer cells, D-amygdalin treatment led to a dose-dependent reduction in cell growth and proliferation, which was associated with a delay in cell cycle progression and an arrest in the G0/G1 phase. nih.govresearchgate.net This was accompanied by a notable decrease in the levels of CDK2 and Cyclin A, proteins crucial for the transition from the G1 to the S phase of the cell cycle. circlestar-chem.comnih.gov

Similarly, in renal cell carcinoma (RCC) cells, D-amygdalin treatment resulted in a significant reduction in cell growth and proliferation. spandidos-publications.com This effect was linked to a decrease in the percentage of cells in the G2/M phase and an increase in the G0/G1 phase population in some cell lines, while another cell line exhibited S-phase arrest. spandidos-publications.com These changes were correlated with a marked decrease in the expression of several cell cycle-activating proteins, including CDK1, CDK2, and Cyclin A and B. spandidos-publications.com Functional blockade of CDK1 and Cyclin B through siRNA experiments confirmed their importance in tumor cell growth, as their knockdown resulted in significantly diminished growth of all three RCC cell lines. spandidos-publications.com

Furthermore, in some cancer cell lines, D-amygdalin has been observed to influence the expression of cell cycle inhibiting proteins. For example, in certain RCC cell lines, an increase in the p19 protein, which inhibits the transition from the G1 to the S phase, was noted following D-amygdalin application. caldic.comspandidos-publications.commazums.ac.ir This suggests that D-amygdalin's ability to halt cell proliferation may be mediated through a multi-pronged approach that involves both the downregulation of pro-proliferative proteins and the upregulation of inhibitory ones. caldic.commazums.ac.ir

Table 1: Effect of D-Amygdalin on Cell Cycle Regulating Proteins in Different Cancer Cell Lines

| Cancer Cell Line | Affected Proteins | Observed Effect | Reference |

|---|---|---|---|

| Bladder Cancer (UMUC-3, RT112, TCCSUP) | CDK2, Cyclin A | Decreased expression, G0/G1 arrest | circlestar-chem.com, nih.gov |

| Renal Cell Carcinoma (Caki-1, KTC-26, A498) | CDK1, CDK2, Cyclin A, Cyclin B | Decreased expression | spandidos-publications.com |

| Renal Cell Carcinoma (Caki-1, A498) | p19 | Increased expression | spandidos-publications.com |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated from within the cell, primarily through the mitochondria. D-amygdalin has been shown in multiple studies to trigger this mitochondrial-mediated apoptosis in various cancer cell types. jst.go.jpmedicinacomplementar.com.brresearchgate.netbiolifesas.org

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's fate. Pro-apoptotic proteins like Bax promote apoptosis, while anti-apoptotic proteins like Bcl-2 inhibit it. An upward shift in the Bax/Bcl-2 ratio is a key event in the initiation of the intrinsic apoptotic pathway.

Numerous in vitro studies have reported that D-amygdalin treatment alters this crucial ratio in favor of apoptosis. In human prostate cancer cells (DU145 and LNCaP), D-amygdalin increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2. jst.go.jpscispace.comresearchgate.net This modulation of Bcl-2 family proteins has also been observed in other cancer cell lines, including breast cancer, cervical cancer, and leukemia cells. medicinacomplementar.com.brresearchgate.netfrontiersin.org For instance, in Hs578T triple-negative breast cancer cells, D-amygdalin downregulated Bcl-2 and upregulated Bax. medicinacomplementar.com.brresearchgate.net

Caspases are a family of proteases that act as the executioners of apoptosis. The activation of a cascade of these enzymes leads to the systematic dismantling of the cell. Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of caspase-3 is a common finding in studies investigating the apoptotic effects of D-amygdalin. caldic.comfortunejournals.comjst.go.jpnih.gov In prostate cancer cells, treatment with D-amygdalin led to increased caspase-3 enzyme activity. jst.go.jpscispace.com Similarly, in human cervical cancer (HeLa) cells and breast cancer cells, D-amygdalin treatment resulted in the activation of caspase-3. fortunejournals.commedicinacomplementar.com.br The cleavage of pro-caspase-3 to its active form is a clear indicator of the progression of the apoptotic cascade. medicinacomplementar.com.br

A pivotal event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netresearchgate.netcellbiology.blog In the cytoplasm, cytochrome c binds to a protein called Apaf-1, leading to the formation of a multi-protein complex known as the apoptosome. cellbiology.blogphytopharmajournal.comisnff-jfb.com This complex then recruits and activates pro-caspase-9, which in turn activates the executioner caspase-3, thereby committing the cell to apoptosis. phytopharmajournal.comisnff-jfb.com

Studies have indicated that D-amygdalin can induce the release of cytochrome c, a critical step in the formation of the apoptosome and the subsequent activation of the caspase cascade. researchgate.net This release is often a consequence of the altered balance between pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial membrane. researchgate.net

Table 2: Key Molecular Events in D-Amygdalin-Induced Intrinsic Apoptosis

| Molecular Event | Key Proteins/Molecules | Observed Effect of D-Amygdalin | Reference |

|---|---|---|---|

| Regulation of Bcl-2 Family | Bax, Bcl-2 | Upregulation of Bax, Downregulation of Bcl-2 | jst.go.jp, scispace.com, medicinacomplementar.com.br |

| Caspase Activation | Caspase-3 | Increased activity/cleavage | jst.go.jp, scispace.com, medicinacomplementar.com.br |

| Mitochondrial Pathway | Cytochrome C | Release from mitochondria | researchgate.net |

The Akt-mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is frequently observed in various cancers, making it a key target for anti-cancer therapies.

In vitro research suggests that D-amygdalin can inhibit the Akt-mTOR pathway in certain cancer cells. caldic.commazums.ac.ir For example, in bladder cancer cell lines, D-amygdalin treatment resulted in diminished levels of phospho-Akt and phospho-Rictor, a component of the mTORC2 complex. researchgate.net This inhibition of the Akt-mTOR pathway may contribute to the observed reduction in cell growth and proliferation. caldic.comresearchgate.netmazums.ac.ir Similarly, in lung cancer cells, D-amygdalin has been shown to inhibit the phosphorylation of Akt and rictor, a subunit of mTOR, which can impact the growth and proliferation of these cancer cells. caldic.com

Inhibition of Cell Adhesion and Metastasis

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a complex process involving changes in cell adhesion. D-amygdalin has been shown in laboratory settings to interfere with this process by modulating the expression of key molecules involved in cell-to-cell and cell-to-extracellular matrix interactions.

Studies have demonstrated that D-amygdalin can inhibit the adhesion of various cancer cell lines, including those from the bladder, breast, and lungs. mdpi.comcaldic.com This inhibitory effect is linked to the downregulation of integrins, which are proteins on the cell surface that mediate attachment to the surrounding tissue. mdpi.comcaldic.com For instance, in non-small cell lung cancer (NSCLC) cells, D-amygdalin treatment led to a decrease in integrin β1 and β4 expression. medicinacomplementar.com.brcaldic.com Similarly, in bladder cancer cell lines, a reduction in the expression of various integrin subtypes was observed following exposure to D-amygdalin. caldic.comrjptonline.org In some prostate cancer cells, D-amygdalin was found to downregulate integrin α6, a molecule associated with metastatic spread. nih.gov

Furthermore, D-amygdalin has been observed to influence the levels of catenins, which are proteins involved in cell adhesion and signaling. A decrease in β-catenin levels has been reported in lung cancer cells treated with D-amygdalin. medicinacomplementar.com.brcaldic.com Concurrently, an increase in E-cadherin expression, a protein that typically suppresses metastasis, has also been noted. medicinacomplementar.com.brcaldic.comrjptonline.org The compound also appears to affect key signaling molecules such as Focal Adhesion Kinase (FAK) and Integrin-Linked Kinase (ILK), both of which play crucial roles in cell migration and invasion. medicinacomplementar.com.brcaldic.comnih.gov

| Cancer Cell Line | Effect of D-Amygdalin | Key Molecular Changes | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (H1299/M, PA/M) | Inhibited proliferation, invasion, and migration | ↓ Integrin β1, ↓ Integrin β4, ↓ β-catenin, ↓ FAK, ↓ ILK, ↑ E-cadherin | medicinacomplementar.com.brcaldic.com |

| Bladder Cancer (UMUC3, RT112, TCCSUP) | Inhibited cell adhesion and collagen binding | ↓ Integrin expression (cell-type specific), ↓ ILK, ↓ FAK | nih.gov |

| Prostate Cancer (DU-145) | Inhibited chemotactic activity, migration, and adhesion | ↓ Integrin α6 | nih.gov |

| Gastric Cancer (AGS) | Suppressed migration and invasion | Inhibited TGF-β/Smad pathway | researchgate.net |

| Thyroid Cancer | Inhibited cell migration and invasion | Regulated circWHSC1/miR-195-5p axis | ijpsonline.com |

Role of Oxidative Stress Induction in Cellular Toxicity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another mechanism through which D-amygdalin is thought to exert its effects. In some cancer cells, D-amygdalin has been shown to induce the generation of ROS, which can lead to cellular damage and death. researchgate.netnih.gov

For example, in human breast cancer cell lines (MCF-7 and T47D), treatment with D-amygdalin led to an increase in ROS levels and a decrease in total glutathione, a major cellular antioxidant. researchgate.net This suggests that D-amygdalin can act as a pro-oxidant in certain cancer cells, contributing to their demise. mdpi.com The cytotoxic effects of D-amygdalin are thought to be related to its cyanide component, which can inhibit cytochrome C oxidase in the electron transport chain, leading to increased ROS production. researchgate.net

Differential Sensitivity in Transformed vs. Non-transformed Cells

An interesting aspect of D-amygdalin research is the observation that it may exhibit differential toxicity between cancerous (transformed) and normal (non-transformed) cells. nih.govmuq.ac.ir Several studies have reported that D-amygdalin shows cytotoxic effects against various cancer cell lines while having minimal impact on normal cells at similar concentrations. nih.govmdpi.comfrontiersin.org

For instance, one study found that D-amygdalin reduced the viability of breast cancer cell lines (MCF-7 and MDA-MB-231) but was non-toxic to normal human skin fibroblast cells. nih.govmdpi.com Similarly, it inhibited the growth of various cancer cell lines, including brain, breast, and lung cancer cells, as well as normal fetal lung fibroblasts, although the specific sensitivities varied. nih.govmdpi.com In another study, D-amygdalin showed a high cytotoxic effect on a melanoma cell line but had no such effect on normal human fibroblast cells. muq.ac.ir

Postulated Role of β-Glucosidase and Rhodanese Activity

The selective action of D-amygdalin on cancer cells has been hypothesized to be related to the differential activities of two enzymes: β-glucosidase and rhodanese. nih.govfrontiersin.org The theory suggests that cancer cells have higher levels of β-glucosidase, an enzyme that can hydrolyze D-amygdalin to release hydrogen cyanide (HCN), a toxic compound. mdpi.comnih.gov

Conversely, normal cells are thought to have higher levels of rhodanese, an enzyme that can detoxify cyanide by converting it into the less harmful thiocyanate. frontiersin.orgfortunejournals.com This enzymatic difference, it is proposed, could lead to a higher concentration of toxic HCN in cancer cells, resulting in selective cell death. nih.govfrontiersin.org However, it is important to note that this hypothesis is a subject of debate, with some studies indicating that both cancerous and normal cells contain only trace amounts of β-glucosidase and similar amounts of rhodanese. wikipedia.orgnih.gov

Immunomodulatory Effects in Experimental Systems

Beyond its direct effects on cancer cells, D-amygdalin has also been investigated for its potential to modulate the immune system.

Regulation of Immune Cell Proliferation in Animal Models

In animal models, D-amygdalin has shown seemingly contradictory effects on immune cell proliferation. nih.gov Some in vitro studies have reported that D-amygdalin can stimulate the proliferation of human peripheral blood T-lymphocytes. nih.govmdpi.comnih.gov However, in vivo studies in animal models have suggested that D-amygdalin can suppress immune cell proliferation. For instance, in mice that received a kidney transplant, D-amygdalin was found to inhibit immune cell proliferation and reduce immunosuppressive activity. mazums.ac.irmazums.ac.irqu.edu.qa

Effects on Immune Response Pathways in In Vivo Studies

D-amygdalin has been shown to influence various immune response pathways in in vivo studies. It has been reported to promote the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) from peripheral blood lymphocytes, while inhibiting the secretion of Transforming Growth Factor-beta 1 (TGF-β1), which could enhance immune function. caldic.comfortunejournals.commazums.ac.irniscpr.res.in Additionally, D-amygdalin has been observed to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in various animal models of inflammation. nih.govmdpi.com Some research suggests that D-amygdalin's anti-inflammatory effects may be mediated through the regulation of signaling pathways like NF-κB. mdpi.commdpi.com

| Experimental System | Observed Immunomodulatory Effect | Key Molecular/Cellular Changes | Reference |

|---|---|---|---|

| Human Peripheral Blood T-lymphocytes (in vitro) | Stimulation of proliferation | ↑ IL-2 and IFN-γ secretion | nih.govmdpi.comnih.gov |

| Renal Transplanted Rats (in vivo) | Suppression of immune cell proliferation | Lengthened time to death | nih.gov |

| Mice with Endometriosis (in vivo) | Inhibition of local immune cell function | Decreased size of endometriotic foci | nih.gov |

| Apolipoprotein E Deficient Mice (in vivo) | Anti-atherosclerotic effect | Induction of regulatory T cells (Tregs) | fortunejournals.comfortunejournals.com |

| Rats with Carrageenan-induced Arthritis (in vivo) | Anti-inflammatory and analgesic effects | ↓ TNF-α and IL-1β mRNA | nih.gov |

Anti-inflammatory Mechanisms in Experimental Models

D-Amygdalin has demonstrated notable anti-inflammatory effects across various experimental models. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

Modulation of Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

D-Amygdalin has been shown to significantly inhibit the production and expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.govfortunejournals.com In various studies, amygdalin (B1666031) treatment has led to a marked reduction in the levels of these cytokines in different models of inflammation.

For instance, in a mouse model of acute liver injury induced by lipopolysaccharide (LPS)/D-galactosamine, amygdalin treatment dramatically inhibited the production of TNF-α, IL-6, and IL-1β. mdpi.com Similarly, in a rat model of arthritis induced by carrageenan, amygdalin suppressed the expression of IL-1β and TNF-α. mdpi.comfortunejournals.comjmb.or.kr Studies on mouse models of atherosclerosis and colitis have also demonstrated amygdalin's ability to decrease the levels of these inflammatory cytokines. nih.govsemanticscholar.org In vitro studies using cell lines such as mouse BV2 microglial cells and human umbilical vein endothelial cells (HUVECs) further corroborate these findings, showing that amygdalin can suppress the LPS-induced expression of IL-1β, IL-6, and TNF-α. itmedicalteam.plsciengine.comphcog.com

Interactive Table: Effect of D-Amygdalin on Inflammatory Cytokines

| Experimental Model | Key Findings | References |

| LPS/D-galactosamine-induced acute liver injury in mice | Dramatically inhibited the production of TNF-α, IL-6, and IL-1β. | mdpi.com |

| Carrageenan-induced arthritis in rats | Suppressed the expression of IL-1β and TNF-α. | mdpi.comfortunejournals.comjmb.or.kr |

| Atherosclerosis in LDL receptor-deficient mice | Markedly reduced the expression levels of circulating IL-6, IL-1β, and TNF-α. | nih.gov |

| DSS-induced colitis in mice | Decreased the production of pro-inflammatory mediators. | semanticscholar.org |

| LPS-treated mouse BV2 microglial cells | Inhibited the upregulation of IL-1β, IL-6, and TNF-α mRNA. | phcog.com |

| PM2.5-induced human umbilical vein endothelial cell (HUVEC) injury | Caused a decline in IL-6, IL-1β, and TNF-α levels. | sciengine.com |

| oxLDL-stimulated bone marrow-derived macrophages | Suppressed pro-inflammatory factors Il-6 and Tnfα. | frontiersin.org |

Inhibition of Key Signaling Pathways (e.g., p38 MAPK/NF-kB, NLRP3)

The anti-inflammatory effects of D-amygdalin are mediated through the inhibition of critical signaling pathways, primarily the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor-kappa B (NF-κB) pathways, as well as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. nih.govcaldic.comspandidos-publications.com

Research has shown that amygdalin can suppress the activation of the NF-κB pathway, a key regulator of inflammation. mdpi.comcaldic.com For example, in a model of LPS-induced acute lung injury, amygdalin was found to inhibit the activation of the NF-κB transcription factor. caldic.comspandidos-publications.com This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines. Furthermore, amygdalin has been shown to affect the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the maturation and secretion of IL-1β. mdpi.comcaldic.com By inhibiting the NF-κB and NLRP3 signaling pathways, amygdalin effectively reduces the synthesis and release of inflammatory cytokines. mdpi.comcaldic.comnih.gov Studies have also indicated that amygdalin can prevent the activation of the TLR4-NF-κB/MAPK signaling pathway. semanticscholar.org

Interactive Table: D-Amygdalin's Impact on Inflammatory Signaling Pathways

| Experimental Model | Pathway Affected | Mechanism | References |

| LPS-induced acute lung injury in mice | NF-κB and NLRP3 | Inhibited synthesis of inflammatory cytokines. | mdpi.comcaldic.comspandidos-publications.com |

| LPS-treated BEAS-2B bronchial epithelial cells | TLR4/NF-κB | Restrained the signaling pathway. | nih.gov |

| DSS-induced colitis in mice | TLR4-NF-κB/MAPK | Prevented activation of the signaling pathways. | semanticscholar.org |

| oxLDL-induced bone marrow-derived macrophages | MAPKs, AP-1, and NF-κB p65 | Decreased phosphorylation and translocation of key proteins. | nih.gov |

Effects on Prostaglandin and Nitrite Oxide Synthesis in Animal Models

D-amygdalin has been found to inhibit the synthesis of prostaglandins (B1171923) and nitric oxide (NO), two key mediators of inflammation and pain. itmedicalteam.plmazums.ac.ir This inhibitory effect is achieved by targeting the enzymes responsible for their production.

Specifically, amygdalin has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comfortunejournals.com In mouse BV2 microglial cells, amygdalin was found to suppress the lipopolysaccharide-induced expression of both COX-2 and iNOS. fortunejournals.com This leads to a subsequent decrease in the levels of prostaglandins and nitric oxide, contributing to the anti-inflammatory and analgesic effects of amygdalin. fortunejournals.comitmedicalteam.pl In a mouse model of acute liver damage, amygdalin treatment inhibited LPS/D-galactosamine-induced iNOS and COX-2 protein expression. mdpi.com

Antioxidant Mechanisms in Experimental Models

In addition to its anti-inflammatory properties, D-amygdalin exhibits antioxidant activities by reducing oxidative stress and protecting against cellular damage.

Reduction of Reactive Oxygen Species (ROS) Production

D-amygdalin has been shown to decrease the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells. nih.govmdpi.com In a study on human macrophages infected with drug-resistant E. coli, amygdalin lowered the levels of ROS induced by the bacteria, demonstrating its antioxidant effects. jmb.or.kr Similarly, in a model of high sugar-induced stress in HBZY-1 cells, amygdalin effectively reduced ROS levels. jmb.or.kr The antioxidant activity of amygdalin is associated with a decrease in ROS production, which in turn helps to mitigate cellular oxidative stress. nih.govmdpi.com

Mitigation of Oxidative Damage to Proteins and Lipids

By reducing ROS levels, D-amygdalin helps to protect cellular components, such as proteins and lipids, from oxidative damage. nih.govmdpi.com Oxidative damage to lipids, known as lipid peroxidation, and to proteins can impair their function and contribute to cellular dysfunction.

Studies have shown that amygdalin can decrease markers of oxidative damage. For instance, in mice with tunicamycin-induced endoplasmic reticulum stress, amygdalin administration decreased malondialdehyde (MDA) concentration, a marker of lipid peroxidation. brieflands.com It also increased the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). brieflands.com However, it is important to note that the effect of amygdalin on oxidative balance can be dose-dependent. While low doses have shown antioxidant effects, high doses administered over a long period have been reported to potentially increase protein oxidation and lipid peroxidation. nih.govmdpi.comimrpress.com

Interactive Table: D-Amygdalin's Antioxidant Effects

| Experimental Model | Key Findings | References |

| Drug-resistant E. coli-infected human macrophages | Lowered the levels of reactive oxygen species (ROS). | jmb.or.kr |

| Tunicamycin-induced endoplasmic reticulum stress in mice | Decreased malondialdehyde (MDA) concentration and increased superoxide dismutase (SOD) and catalase (CAT) activity. | brieflands.com |

| Rabbit testicular tissue (high dose) | Increased protein oxidation. | imrpress.com |

Suppression of Endoplasmic Reticulum Stress in Animal Models

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. Disruption of its function leads to ER stress, a condition implicated in various diseases. Studies in animal models suggest that D-amygdalin may modulate the consequences of ER stress, particularly in the liver.

In mice subjected to tunicamycin-induced ER stress, D-amygdalin has been observed to exhibit significant antioxidant activity within liver tissues. nih.gov While one study noted that amygdalin administration did not appear to decrease the severe steatosis (fatty liver) and hepatocyte ballooning caused by the ER stress inducer, it did lead to a significant reduction in the serum levels of key liver enzymes. nih.gov Specifically, levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are markers of liver injury, were ameliorated in mice treated with amygdalin following the induction of ER stress. nih.gov This suggests that while D-amygdalin may not prevent the initial lipid accumulation associated with this experimental model of ER stress, it can mitigate the subsequent inflammatory damage to the liver. nih.gov The reduction of these inflammatory indexes is consistent with other findings on amygdalin's anti-inflammatory properties. nih.gov

| Model | Inducer | Key Findings | Reference(s) |

| Mice | Tunicamycin | Suppressed tunicamycin-induced ER stress. | nih.gov |

| Mice | Tunicamycin | Did not decrease liver steatosis but significantly decreased ALT and AST levels, suggesting amelioration of liver injury. | nih.gov |

Other Mechanistic Investigations in Experimental Models

Beyond its effects on ER stress, D-amygdalin has been investigated for a range of other biological activities in experimental settings. These studies have begun to uncover the molecular pathways underlying its analgesic, anti-fibrotic, anti-atherosclerotic, and neuroprotective properties.

Analgesic Properties and Associated Pathways in Animal Models

D-amygdalin has demonstrated pain-relieving effects in various animal models, with research pointing towards anti-inflammatory mechanisms. jmb.or.kritmedicalteam.pl The analgesic action is partly attributed to its decomposition product, benzaldehyde (B42025). semanticscholar.org

The primary mechanism appears to be the inhibition of key inflammatory mediators. itmedicalteam.plmazums.ac.ir In a carrageenan-induced arthritis model in rats, D-amygdalin treatment was shown to alleviate hyperalgesia. jmb.or.kr This analgesic effect was associated with the significant inhibition of several molecules involved in pain and inflammation pathways within the spinal cord, including the protein c-Fos and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). jmb.or.kr Further studies corroborate that its mechanism of action involves suppressing the synthesis of prostaglandins and nitric oxide. itmedicalteam.plmazums.ac.ir In lipopolysaccharide (LPS)-treated RAW 264.7 cells, an in vitro model of inflammation, amygdalin significantly inhibited the mRNA expression of TNF-α and IL-1β. jmb.or.kr

| Model | Key Pathway/Mediator Inhibited | Observed Effect | Reference(s) |

| Carrageenan-induced arthritic rats | c-Fos, TNF-α, IL-1β (in spinal cord) | Alleviation of hyperalgesia (pain). | jmb.or.kr |

| Formalin-induced pain in mice | TNF-α, IL-1β | Alleviation of pain. | mazums.ac.ir |

| In vitro / General | Prostaglandins, Nitric Oxide, Cyclooxygenase-2 (COX-2) | Anti-inflammatory and analgesic effects. | itmedicalteam.plmazums.ac.ir |

Anti-fibrotic Mechanisms (e.g., Hepatic Stellate Cells, TGF-β suppression)

Fibrosis is the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. D-amygdalin has shown potential anti-fibrotic activity, particularly in the context of liver fibrosis. The activation of hepatic stellate cells (HSCs) is a central event in the development of liver fibrosis. nih.gov

In vitro studies have shown that D-amygdalin can directly suppress the activation of HSCs induced by Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov This suppression was marked by a decrease in fibrotic markers such as alpha-smooth muscle actin (α-SMA), desmin, and collagen I. nih.gov The mechanism involves the interruption of the canonical TGF-β signaling pathway by reducing the phosphorylation of its downstream mediators, Smad2 and Smad3. nih.gov Furthermore, amygdalin was found to inhibit the phosphorylation of p65, a component of the NF-κB pathway, indicating an anti-inflammatory component to its anti-fibrotic action. nih.gov

A separate mechanistic study identified that amygdalin alleviates liver fibrosis by inhibiting the mTOR/S6K1 pathway. nih.gov This inhibition leads to an increase in the stability and expression of Programmed Cell Death 4 (PDCD4), a tumor suppressor protein. nih.gov Elevated PDCD4 levels, in turn, inhibit the JNK/c-Jun signaling pathway, ultimately suppressing the activation of HSCs. nih.gov In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), amygdalin treatment improved liver function and reduced collagen accumulation. nih.gov

| Model | Key Pathway/Target | Mechanism of Action | Reference(s) |

| TGF-β1-induced HSCs (in vitro) | TGF-β/Smad pathway | Suppressed phosphorylation of Smad2 and Smad3; reduced fibrotic markers (α-SMA, Collagen I). | nih.gov |

| CCl4-induced liver fibrosis in rats | TGF-β/Smad pathway | Reduced collagen fiber accumulation and protein levels of α-SMA, desmin, and collagen I in hepatic tissue. | nih.gov |

| TGF-β1-induced HSCs (in vitro) | mTOR/PDCD4/JNK pathway | Inhibited the mTOR/S6K1 pathway, leading to increased PDCD4 expression, which in turn inhibited the JNK pathway and HSC activation. | nih.gov |

| Acetaldehyde-induced HSCs (in vitro) | TGF-β/CTGF pathway | Inhibited HSC proliferation and decreased levels of TGF-β and Connective Tissue Growth Factor (CTGF). | mdpi.comcaldic.com |

Anti-atherosclerotic Effects in Animal Models

Atherosclerosis, the buildup of plaques in arteries, is a chronic inflammatory disease. Studies in different mouse models have revealed that D-amygdalin can attenuate the progression of atherosclerosis through multiple mechanisms. nih.govfrontiersin.org

A primary effect is the modulation of the immune system and inflammation. In apolipoprotein E-deficient (ApoE−/−) mice, amygdalin was found to reduce plaque size and decrease levels of inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α. frontiersin.org This anti-inflammatory effect was linked to the inhibition of several key signaling pathways, including the MAPKs, AP-1, and NF-κB p65 pathways. frontiersin.org In another study using low-density lipoprotein receptor-deficient (LDLR−/−) mice, amygdalin also inhibited the inflammatory response and promoted the immunomodulatory function of regulatory T cells (Tregs). nih.gov This was evidenced by an increase in the expression of Foxp3, a key transcription factor for Treg development. nih.gov

Beyond its anti-inflammatory and immunomodulatory roles, D-amygdalin also affects lipid profiles and plaque composition. It has been shown to alleviate hypercholesterolemia and hypertriglyceridemia. nih.gov Furthermore, it can reduce the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix that can contribute to plaque instability. nih.gov

| Animal Model | Key Pathway/Target | Observed Effects | Reference(s) |

| ApoE−/− mice | MAPKs, AP-1, NF-κB p65 | Decreased plaque size, serum lipids, and inflammatory cytokines (IL-6, TNFα). | frontiersin.org |

| LDLR−/− mice | Tregs (via Foxp3), Inflammatory Cytokines (IL-1β, IL-6, TNF-α), MMP-9 | Inhibited atherosclerotic progression, reduced plaque area, decreased hypercholesterolemia, and induced regulatory T cells. | nih.gov |

| General Animal Models | Toll-like receptors, Lipid levels | Reduced total cholesterol, triglycerides, and LDL; inhibited Toll-like receptors. | nih.govmazums.ac.irmdpi.com |

Neuroprotective Effects in Experimental Models

D-amygdalin has been investigated for its potential to protect nerve cells from damage in experimental models of neurological conditions such as stroke and neuroinflammation. researchgate.netnih.govphcog.com

In a rat model of acute ischemic stroke, intraperitoneal administration of amygdalin significantly reduced the cerebral infarct volume and improved neurological function. nih.gov Mechanistic analysis of the brain tissue suggested that this neuroprotective role is mediated through the modulation of apoptosis (programmed cell death). Specifically, amygdalin treatment led to a decrease in the expression of uncleaved caspase-3 and an increase in the expression of caspase-9, which is indicative of a modulation of the intrinsic pathway of apoptosis. nih.gov

In an in vitro model using microglial cells, amygdalin demonstrated the ability to attenuate neuroinflammatory injury. phcog.com When microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, pretreatment with amygdalin was found to down-regulate the expression of Toll-Like Receptor-2 (TLR2) and Toll-Like Receptor-4 (TLR4). phcog.com This action inhibited the downstream activation of the NF-κB signaling pathway, a central regulator of inflammation. phcog.com Consequently, the production of pro-inflammatory cytokines such as IL-6 and TNF-α was reduced, suggesting amygdalin can protect against neuroinflammation by targeting the TLR/NF-κB axis. phcog.com

| Model | Key Pathway/Target | Observed Effects | Reference(s) |

| Rat model of acute ischemic stroke | Intrinsic apoptosis pathway (Caspase-9, Caspase-3) | Reduced cerebral infarct volume and improved neurological function. | nih.gov |

| LPS-induced BV2 microglial cells (in vitro) | TLR2/TLR4-NF-κB pathway | Reduced expression of inflammatory cytokines (IL-6, TNF-α) and markers of oxidative stress (COX-2). | phcog.com |

Ecological and Physiological Roles of Cyanogenic Glycosides Including D Amygdalin in Plants

Function as a Chemical Defense Mechanism Against Herbivores

Cyanogenic glycosides, including D-amygdalin, serve as a potent chemical defense mechanism for plants against a wide range of herbivores. nih.govannualreviews.orgresearchgate.net This defense system is predicated on the release of toxic hydrogen cyanide (HCN) when plant tissues are damaged. nih.govannualreviews.orgresearchgate.net In their intact form, cyanogenic glycosides are stored in the plant's vacuoles and are relatively inactive. wikipedia.org However, when an herbivore chews on the plant, the cellular structure is disrupted, bringing the glycosides into contact with β-glucosidase enzymes located in the cytoplasm. nih.govnih.gov

This enzymatic reaction hydrolyzes the cyanogenic glycoside, in the case of amygdalin (B1666031), first to prunasin (B192207) and glucose, and then further breaks down prunasin into mandelonitrile (B1675950) and another glucose molecule. wikipedia.org Mandelonitrile is unstable and rapidly decomposes, either spontaneously at a high pH or catalyzed by the enzyme hydroxynitrile lyase, to release benzaldehyde (B42025) and the highly toxic hydrogen cyanide. researchgate.netnih.govwikipedia.org HCN is a powerful inhibitor of cellular respiration, making it a formidable deterrent to feeding for many generalist herbivores. wikipedia.orgresearchgate.net The bitter taste of both amygdalin and the released benzaldehyde also contributes to the anti-herbivore defense. wikipedia.orgresearchgate.net

The effectiveness of this defense is evident in numerous plant species. For instance, D-amygdalin is found in high concentrations in the seeds of plants from the Rosaceae family, such as apricots, peaches, and bitter almonds, protecting these vital reproductive parts from being consumed. nih.govwikipedia.org The concentration of amygdalin often increases as the fruit develops, providing sustained protection. nih.gov

Table 1: The Cyanogenesis Defense Pathway

| Step | Process | Molecules Involved | Outcome |

| 1 | Tissue Disruption | Herbivore feeding | Glycosides and enzymes mix |

| 2 | Enzymatic Hydrolysis | D-Amygdalin, β-glucosidase | Prunasin, Glucose |

| 3 | Further Hydrolysis | Prunasin, β-glucosidase | Mandelonitrile, Glucose |

| 4 | Decomposition | Mandelonitrile, Hydroxynitrile lyase | Benzaldehyde, Hydrogen Cyanide (HCN) |

| 5 | Deterrence | HCN, Benzaldehyde | Inhibition of herbivore feeding |

Involvement in Nitrogen Metabolism and Transport within Plants

Beyond their defensive role, cyanogenic glycosides are implicated in the primary metabolism of plants, particularly in nitrogen storage and transport. marioninstitute.org As nitrogen-containing secondary metabolites, compounds like D-amygdalin can function as a reserve of reduced nitrogen. researchgate.net This is especially crucial during specific developmental stages or under nutrient-limited conditions.

Research suggests that the nitrogen stored in cyanogenic glycosides can be remobilized to support plant growth and development when nitrogen is scarce. semanticscholar.org For example, studies on almond seeds have indicated that amygdalin can provide a nitrogen source for the growing plant. frontiersin.org The concentration of these compounds is often higher in younger plants and seeds, which have a high demand for nitrogen for the synthesis of proteins and nucleic acids. nih.govannualreviews.orgresearchgate.net This suggests a dual role for amygdalin: defending the vulnerable young tissues while also serving as a readily available nitrogen pool.

Contribution to Plant Plasticity and Adaptation to Environmental Stresses

Cyanogenic glycosides contribute to a plant's ability to adapt and respond to changing environmental conditions, a concept known as phenotypic plasticity. nih.govannualreviews.orgresearchgate.net The production of these compounds can be influenced by various environmental stresses, allowing the plant to adjust its defensive and metabolic strategies accordingly.

For example, the concentration of cyanogenic glycosides may increase when a plant's growth is constrained by non-optimal conditions. nih.govannualreviews.orgresearchgate.net This suggests that under stress, the plant may allocate more resources to defense to protect itself from opportunistic herbivores. Furthermore, there is evidence that water availability can influence amygdalin levels, which in turn can affect processes like seed germination. frontiersin.org Initially, water can help reduce the inhibitory effect of amygdalin on germination, but later, the plant may synthesize more amygdalin to enhance its defense against insects. frontiersin.org

This ability to modulate the levels of chemical defenses in response to environmental cues is a key adaptive trait, enabling plants to survive in unpredictable environments where resources and herbivore pressure can fluctuate. nih.gov

Co-evolutionary Dynamics with Insect Species

The relationship between cyanogenic plants and insects is a classic example of a co-evolutionary "arms race". researchgate.netbohrium.com While the cyanogenesis defense system is effective against many generalist herbivores, some specialist insects have evolved counter-adaptations to overcome this toxicity. researchgate.net

These specialist insects have developed various mechanisms to cope with cyanogenic glycosides. Some can detoxify the hydrogen cyanide produced. For instance, they may possess enzymes like β-cyanoalanine synthase and rhodanese, which convert HCN into less toxic compounds. researchgate.net Other insects have evolved the ability to sequester the cyanogenic glycosides from their host plants and use them for their own defense against predators. researchgate.net

This has led to a dynamic interplay where plants evolve new or more potent chemical defenses, and insects, in turn, evolve new ways to circumvent them. researchgate.netoup.com In some cases, insects may even use the plant's chemical cues, like the presence of specific cyanogenic glycosides, to identify their host plants for feeding and laying eggs. researchgate.net This intricate and ongoing evolutionary interaction shapes the diversity of both plant chemical defenses and insect feeding strategies. researchgate.net

Analytical Methodologies for D Amygdalin Characterization and Quantification

Spectroscopic and Chromatographic Techniques for Identification and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation and characterization of D-amygdalin. Various ionization techniques have been employed to analyze this compound, providing detailed information about its molecular weight and fragmentation patterns.

One common method is Electrospray Ionization Mass Spectrometry (ESI-MS). In positive ion mode, D-amygdalin typically forms adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), resulting in signals at m/z 480 and 496, respectively. nih.gov The protonated molecule ([M+H]⁺) can also be observed at m/z 458. nih.govmdpi.com Fragmentation of the parent ion can lead to the formation of characteristic product ions. For instance, a fragment ion at m/z 427 has been reported. nih.gov In negative ion mode ESI-MS, D-amygdalin can be detected as the deprotonated molecule ([M-H]⁻) at m/z 456 or as adducts with ions like chloride ([M+Cl]⁻) at m/z 492 or phosphate ([M+H₂PO₄]⁻) at m/z 554, depending on the buffer used. nih.gov

Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS) is another technique that has been utilized for the analysis of D-amygdalin. In positive ion mode FAPA-MS, signals at m/z 371 and m/z 476 have been observed, which are attributed to reaction products of amygdalin (B1666031) with water in the plasma stream, as well as hydrolysis and fragmentation products. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) is often coupled with liquid chromatography (LC) for enhanced selectivity and sensitivity. In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored. For positive ionization, the transition of m/z 475 to m/z 325 can be used to eliminate potential false positives. nih.govmdpi.com In negative ionization mode, which may offer better sensitivity, the transition of m/z 456 to m/z 323 is commonly used for quantification. nih.govmdpi.com

The choice of ionization mode and the resulting spectral data are crucial for the accurate identification and characterization of D-amygdalin in various matrices.

Table 1: Characteristic Mass Spectrometry Data for D-Amygdalin

| Ionization Technique | Mode | Precursor Ion (m/z) | Ion Identity | Fragment/Product Ions (m/z) |

|---|---|---|---|---|

| ESI-MS | Positive | 458 | [M+H]⁺ | - |

| ESI-MS | Positive | 480 | [M+Na]⁺ | 427 |

| ESI-MS | Positive | 496 | [M+K]⁺ | - |

| ESI-MS | Negative | 456 | [M-H]⁻ | - |

| ESI-MS | Negative | 492 | [M+Cl]⁻ | - |

| ESI-MS | Negative | 554 | [M+H₂PO₄]⁻ | - |

| FAPA-MS | Positive | - | - | 371, 476 |

| LC-MS/MS | Positive | 475 | - | 325 |

Methods for Quantification of D-Amygdalin in Complex Samples

The accurate quantification of D-amygdalin in complex matrices, such as plant seeds and biological fluids, is essential for various research and regulatory purposes. Due to the complexity of these samples, which often contain interfering substances and fatty matrices, robust analytical methods are required. nih.gov High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, often coupled with various detectors. nih.gov

A common approach involves the use of HPLC with a diode array detector (DAD). mdpi.com The maximum absorption of D-amygdalin is typically observed at a wavelength of 214 nm. nih.govmdpi.com For separation, reversed-phase columns, such as C18, are frequently employed. nih.gov Sample preparation is a critical step to remove interferences and extract D-amygdalin efficiently. Solid-phase extraction (SPE) using a C18 column is a popular method for sample cleanup. nih.gov To prevent the epimerization of D-amygdalin, extraction is typically performed at temperatures below 100 °C, often between 35–40 °C. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of D-amygdalin, particularly in food matrices and biological samples. oup.com This technique offers a broad linear range and can overcome the challenges posed by complex sample matrices. oup.com For instance, an LC-MS/MS method has been developed for the quantification of amygdalin in apricot kernels and almonds. oup.com

The performance of these analytical methods is validated through parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, using ESI-MS, a linearity range of 4.5 µg L⁻¹ to 45 mg L⁻¹ has been established, with an LOD of 0.101 ± 0.003 µg L⁻¹ and an LOQ of 0.303 ± 0.009 µg L⁻¹. nih.govnih.gov With FAPA-MS, a similar linearity range was achieved, but with a lower LOD of 0.050 ± 0.002 µg L⁻¹ and an LOQ of 0.150 ± 0.006 µg L⁻¹. nih.govnih.gov An LC-MS/MS method for analyzing amygdalin in apricot kernels and almonds demonstrated linearity over a range of 0.05–50 µg/mL, with an LOD of 0.8 ng/g and an LOQ of 2.5 ng/g. oup.comresearchgate.net

Table 2: Performance of Different Analytical Methods for D-Amygdalin Quantification

| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| ESI-MS | 4.5 µg L⁻¹–45 mg L⁻¹ | 0.101 ± 0.003 µg L⁻¹ | 0.303 ± 0.009 µg L⁻¹ |

| FAPA-MS | 4.5 µg L⁻¹–45 mg L⁻¹ | 0.050 ± 0.002 µg L⁻¹ | 0.150 ± 0.006 µg L⁻¹ |

Determination of D-Amygdalin Epimers

D-amygdalin possesses a chiral center at the phenyl group, and its natural form has the (R)-configuration. Under certain conditions, such as in a mild basic aqueous solution, this stereogenic center can isomerize, leading to the formation of its (S)-epimer, known as neoamygdalin. nih.govnih.gov The presence and ratio of these epimers can be influenced by processing methods of materials containing amygdalin, such as bitter almonds. mdpi.com Therefore, analytical methods capable of separating and quantifying these epimers are crucial.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of D-amygdalin and its epimer, neoamygdalin. nih.gov The separation of these isomers can be achieved using specific stationary phases. For instance, an Eclipse EXTEND C18 column has been successfully used for this purpose. nih.gov A linear gradient elution with a mobile phase consisting of methanol and 0.1% formic acid in water has been shown to effectively separate the two epimers. nih.gov

Another approach for separating amygdalin and neoamygdalin involves the use of shape-selective columns. A porous graphitic carbon (PGC) column with an acetonitrile/water mobile phase has been demonstrated to resolve the two epimers. jascoinc.com Additionally, a chiral stationary phase, such as a cyclodextrin-based column (CDShell-RSP), can be used with a water/methanol mobile phase to achieve separation. jascoinc.com

Micellar electrokinetic chromatography (MEKC) is another analytical technique that has been applied for the identification of D-amygdalin and its epimer in apricot kernel extract without the need for extensive pre-treatment. nih.gov

The identification of the separated epimers is often confirmed using HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). mdpi.com This allows for the characterization of amygdalin, neoamygdalin, and related compounds like amygdalin amide in processed samples. mdpi.com

Table 3: Chromatographic Methods for the Separation of D-Amygdalin Epimers

| Chromatographic Technique | Column | Mobile Phase |

|---|---|---|

| HPLC | Eclipse EXTEND C18 | Methanol and 0.1% formic acid in water (gradient) |

| HPLC | Porous Graphitic Carbon (PGC) | Acetonitrile/water |

| HPLC | CDShell-RSP (cyclodextrin-based) | Water/methanol |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| D-Amygdalin |

| Neoamygdalin |

| Amygdalin amide |

| Benzaldehyde (B42025) |

| Formic acid |

| Geniposide |

| Glucose |

| Hydrogen cyanide |

| Mandelonitrile (B1675950) |

| Methanol |

D Amygdalin Derivatives and Analogues

Chemical Relationship and Structural Differences with Laetrile

The terms D-amygdalin and Laetrile are frequently used interchangeably, leading to significant confusion; however, they are structurally distinct chemical entities. researchgate.net D-amygdalin is a naturally occurring cyanogenic glycoside, chemically identified as D-mandelonitrile-β-D-gentiobioside. nih.govmarioninstitute.org Its structure consists of a mandelonitrile (B1675950) group (a nitrile attached to the same carbon as a phenyl group and a hydroxyl group) linked to gentiobiose, which is a disaccharide composed of two glucose molecules. nih.gov

Laetrile, on the other hand, is a semi-synthetic derivative of amygdalin (B1666031). nih.govcancerresearchuk.org The version of Laetrile patented in the United States is specifically mandelonitrile-β-D-glucuronide. nih.govcancer.gov The primary structural difference lies in the sugar moiety attached to the mandelonitrile aglycone. In amygdalin, this is the disaccharide gentiobiose, whereas in the patented Laetrile, it is a single glucuronic acid unit. nih.govwikipedia.org This alteration is achieved through the hydrolysis of amygdalin. researchgate.netwikipedia.org

The name "Laetrile" is derived from "LAEvo-rotatory mandeloniTRILE," referencing the stereochemistry of the molecule. marioninstitute.orgwikipedia.org Despite these clear chemical distinctions, the commercial product often sold as laetrile, particularly that produced in Mexico, is frequently made from crushed apricot pits and is chemically closer to purified, natural amygdalin (mandelonitrile beta-D-gentiobioside) rather than the patented glucuronide form. marioninstitute.orgcancer.govresearchgate.net

| Feature | D-Amygdalin | Laetrile (Patented U.S. Form) |

|---|---|---|

| Origin | Naturally Occurring nih.govcancerresearchuk.org | Semi-synthetic nih.govcancerresearchuk.org |

| Chemical Name | D-mandelonitrile-β-D-gentiobioside nih.gov | D-mandelonitrile-β-glucuronide nih.govcancer.gov |

| Aglycone | (R)-Mandelonitrile | (L)-Mandelonitrile |

| Sugar Moiety | Gentiobiose (two glucose units) nih.gov | Glucuronic acid (one unit) nih.govwikipedia.org |

| Molecular Formula | C₂₀H₂₇NO₁₁ researchgate.net | C₁₄H₁₅NO₇ researchgate.netwikipedia.org |

Naturally Occurring Amygdalin Analogues

D-amygdalin belongs to a broader class of compounds known as cyanogenic glycosides, which are widely distributed in the plant kingdom. marioninstitute.orgnih.gov Several naturally occurring analogues of amygdalin exist, sharing a similar core structure but differing in their sugar components or stereochemistry.

Prunasin (B192207) : This is one of the most common analogues and is also a metabolic precursor to amygdalin in its biosynthetic pathway. nih.govcancer.gov Structurally, it is mandelonitrile with only a single glucose molecule attached, making it a monosaccharide glycoside. nih.gov

Neoamygdalin : This is the (S)-epimer of natural (R)-amygdalin. nih.govwikipedia.org This stereoisomer can form from D-amygdalin under mild basic conditions or if the compound is not stored correctly, which can impact its biological activity. wikipedia.orgresearchgate.net

Sambunigrin : An isomer of prunasin, derived from (S)-mandelonitrile instead of the (R)-mandelonitrile found in prunasin.

Other Cyanogenic Glycosides : A variety of other cyanogenic glycosides are found in nature, such as linamarin, lotaustralin, dhurrin (B190987), and vicianin. nih.govresearchgate.net While not direct derivatives of amygdalin's gentiobiose structure, they are considered analogues due to the shared feature of a sugar molecule linked to a cyanohydrin aglycone. nih.gov

| Analogue | Key Structural Feature | Natural Sources |

|---|---|---|

| Prunasin | (R)-Mandelonitrile with one glucose unit nih.govcancer.gov | Found alongside amygdalin in Prunus species marioninstitute.org |

| Neoamygdalin | (S)-Mandelonitrile with a gentiobiose unit (epimer of D-amygdalin) nih.govwikipedia.org | Can form during processing or improper storage of amygdalin-containing materials wikipedia.orgresearchgate.net |

| Sambunigrin | (S)-Mandelonitrile with one glucose unit (epimer of prunasin) | Elderberry (Sambucus nigra) |

| Vicianin | (R)-Mandelonitrile with the disaccharide vicianose | Seeds of vetch (Vicia species) |

Synthetic Modifications and Potential for Chemical Derivatization

The D-amygdalin molecule presents several sites for synthetic modification, offering the potential to create novel derivatives with altered chemical properties. The primary routes for derivatization involve modifications to the sugar moieties or the aglycone (mandelonitrile).

Research into the chemical derivatization of amygdalin has explored its potential for applications beyond historical uses. For example, a library of amygdalin derivatives was designed and synthesized to act as inhibitors of Glucosamine-6-Phosphate (G-6-P) synthase. researchgate.net This enzyme is involved in the synthesis of the microbial cell wall, and its inhibition suggests a potential antimicrobial effect. The study involved creating derivatives and evaluating them through molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify the most promising candidates for development as food or pharmaceutical preservatives. researchgate.net

Furthermore, the development of amygdalin analogues for therapeutic purposes is an area of active research. Preclinical studies are underway to investigate amygdalin analogues for the treatment of immune-mediated conditions such as psoriasis. researchgate.net These synthetic small molecules are designed to have improved pharmacokinetic profiles compared to naturally occurring compounds.

The potential for chemical derivatization includes:

Glycosylation changes : Altering the number or type of sugar units can affect solubility, stability, and interaction with enzymes. The synthesis of Laetrile (mandelonitrile-β-D-glucuronide) is a prime example of this. nih.gov

Aglycone modification : Changes to the phenyl ring or the nitrile group of the mandelonitrile portion could fundamentally alter the molecule's chemical reactivity and biological activity.

Esterification/Etherification : The multiple hydroxyl groups on the sugar moieties provide reactive sites for creating esters or ethers, which can change the lipophilicity and transport characteristics of the molecule.

| Modification Type | Example/Concept | Potential Outcome | Reference |

|---|---|---|---|

| Hydrolysis of Glycosidic Bond | Synthesis of Laetrile from Amygdalin | Alters the sugar moiety from gentiobiose to glucuronic acid, changing the molecule's identity and properties. | researchgate.netwikipedia.org |

| Targeted Enzyme Inhibition | Design of amygdalin derivatives as G-6-P synthase inhibitors | Creation of novel antimicrobial agents for use as preservatives. | researchgate.net |